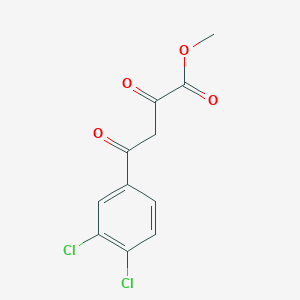

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHLTIOERAWZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377211 | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374679-63-7 | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

CAS Number: 374679-63-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. The content is based on currently accessible data from chemical suppliers and general chemical literature.

Chemical and Physical Properties

This compound is a dichlorinated aryl keto ester. The following table summarizes its key physicochemical properties based on information from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 374679-63-7 | Sigma-Aldrich, PubChem |

| Molecular Formula | C₁₁H₈Cl₂O₄ | PubChem |

| Molecular Weight | 275.09 g/mol | Sigma-Aldrich |

| Appearance | Solid | ChemScene |

| Melting Point | 127-129 °C | ChemScene |

Synthesis

A plausible synthetic route for this compound is the Claisen condensation of 3',4'-dichloroacetophenone with dimethyl oxalate. This reaction involves the formation of a carbon-carbon bond between the enolate of the acetophenone and one of the carbonyl groups of the oxalate ester.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Biological Activity and Experimental Data

Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound.

While related compounds, such as those with a 2,4-dichlorophenyl substitution, have been investigated for herbicidal properties, no such data is available for the 3,4-dichloro isomer. Similarly, broader classes of aryl propionic acid derivatives are known to possess anti-inflammatory and other biological activities, but specific studies on the title compound are absent from the reviewed literature.

Therefore, at present, there are no experimental protocols or signaling pathway diagrams that can be provided for this compound due to a lack of published research.

This guide will be updated as new information becomes available. Researchers interested in this compound are encouraged to perform initial biological screenings to determine its potential activities.

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate chemical properties

An in-depth technical guide on the chemical properties, potential applications, and synthetic strategies for Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.

Disclaimer: Specific experimental data, detailed protocols, and confirmed biological pathways for this compound are limited in publicly available scientific literature. This guide compiles available data for the target compound and draws inferences from structurally related analogs, such as the 2,4-dichloro isomer, to provide a comprehensive overview for research purposes. All inferred information is clearly noted.

Core Chemical Properties

This compound is an organic compound featuring a dichlorinated phenyl ring attached to a dioxobutanoate moiety. Its structure suggests utility as a building block or intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 374679-63-7 | Merck |

| Molecular Formula | C₁₁H₈Cl₂O₄ | PubChem[1] |

| Molecular Weight | 275.09 g/mol | Merck |

| Monoisotopic Mass | 273.97995 Da | PubChem[1] |

| Predicted XlogP | 2.8 | PubChem[1] |

| InChI Key | WKHLTIOERAWZTL-UHFFFAOYSA-N | PubChem[1] |

Properties of a Structural Isomer: Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

For comparative purposes, data for the more extensively documented 2,4-dichloro isomer is provided below. These properties may serve as a useful reference point for handling and characterization.

| Property | Value | Source |

| CAS Number | 175711-73-6 | Chem-Impex[2] |

| Appearance | Off-white powder | Chem-Impex[2] |

| Melting Point | 133-138 °C | Chem-Impex[2][3] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[2][3] |

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not available, a general workflow can be proposed based on standard organic synthesis techniques and methodologies for related compounds.

Generalized Synthetic Workflow

The synthesis would likely involve a condensation reaction between a derivative of 3,4-dichlorobenzene and a methyl ester of a 4-carbon dicarbonyl compound. The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of the target compound.

Caption: Generalized workflow for synthesis and analysis.

Experimental Methodologies

-

Synthesis - Claisen Condensation (Hypothetical):

-

Reagents: 3',4'-dichloroacetophenone, dimethyl oxalate, sodium methoxide (base), and a suitable anhydrous solvent (e.g., THF, Diethyl Ether).

-

Procedure: Dissolve the 3',4'-dichloroacetophenone and dimethyl oxalate in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the mixture in an ice bath. Slowly add a solution of sodium methoxide in methanol. Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

-

-

Work-up and Purification:

-

Procedure: Once the reaction is complete, quench it by pouring the mixture into a beaker of ice-cold dilute acid (e.g., 1M HCl) to neutralize the base. The resulting mixture is then transferred to a separatory funnel for solvent extraction using a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization:

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, including the substitution pattern on the aromatic ring and the integrity of the butanoate chain.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight and elemental formula. Predicted collision cross-section values for various adducts are available.[1]

-

Infrared (IR) Spectroscopy: Analyze the key functional groups, expecting strong carbonyl (C=O) stretches for the ketone and ester groups.

-

Potential Biological Activity and Signaling Pathways

Direct evidence of the biological activity of this compound is not documented. However, its structural similarity to known herbicides containing a dichlorophenyl moiety, such as 2,4-D (2,4-dichlorophenoxyacetic acid), suggests a plausible, though unconfirmed, role as a plant growth regulator.

Hypothetical Mechanism of Action as a Synthetic Auxin

The herbicide 2,4-D functions by mimicking the natural plant hormone auxin.[5][6] At high concentrations, it overstimulates auxin-regulated gene expression, leading to uncontrolled growth and ultimately, plant death.[6] If this compound were to act similarly, it would likely interact with the core auxin signaling pathway.

The diagram below illustrates this hypothetical signaling cascade.

Caption: Hypothetical signaling pathway as a synthetic auxin.

This proposed mechanism involves the compound binding to an auxin receptor like TIR1, leading to the degradation of Aux/IAA repressor proteins.[6] This, in turn, activates Auxin Response Factors (ARFs), altering gene expression and causing the physiological effects associated with auxinic herbicides.[5] This remains a hypothesis pending experimental validation.

References

- 1. PubChemLite - this compound (C11H8Cl2O4) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 175711-73-6 [sigmaaldrich.com]

- 4. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 5. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. This document is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals involved in drug development.

Molecular Structure and Identification

This compound is a dichlorinated aromatic ketoester. Its core structure consists of a butanoate backbone with two ketone groups at positions 2 and 4, a methyl ester at position 1, and a 3,4-dichlorophenyl substituent at position 4.

Table 1: Compound Identification

| Identifier | Value |

| Molecular Formula | C₁₁H₈Cl₂O₄[1] |

| IUPAC Name | This compound |

| CAS Number | 374679-63-7 |

| SMILES | COC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)Cl)Cl[1] |

| InChI | InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3 |

| InChIKey | WKHLTIOERAWZTL-UHFFFAOYSA-N |

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties is presented in Table 2. The data is based on information available from chemical suppliers.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 275.09 g/mol | |

| Physical Form | Solid | |

| Melting Point | 127-129 °C | |

| Storage Temperature | Room temperature |

Synthesis

Proposed Synthetic Pathway:

The synthesis would likely involve the Claisen condensation of 3,4-dichloroacetophenone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide or sodium hydride.

Caption: Proposed synthesis via Claisen condensation.

General Experimental Protocol for Claisen Condensation (Hypothetical):

-

Preparation: A solution of 3,4-dichloroacetophenone in a suitable anhydrous solvent (e.g., diethyl ether, THF) would be prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium methoxide or sodium hydride, would be carefully added to the reaction mixture.

-

Condensation: Dimethyl oxalate, dissolved in the same anhydrous solvent, would then be added dropwise to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction progress would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction would be quenched with a proton source (e.g., dilute acid). The organic layer would be separated, washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

-

Purification: The crude product would likely be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound has been found in the reviewed literature. Researchers are advised to perform their own spectral analysis for compound verification.

Biological Activity

Currently, there is no specific information available in the public domain regarding the biological activity or mechanism of action of this compound. However, the general class of dichlorophenyl-containing compounds is of interest in medicinal chemistry and agrochemistry due to their potential as enzyme inhibitors or bioactive molecules. The 2,4-dichloro isomer, for instance, is noted for its use as an intermediate in the synthesis of herbicides and pharmaceuticals.

Safety Information

Based on available safety data, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis is the crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document outlines the theoretical basis, experimental protocol, and key data associated with this synthesis.

Introduction

This compound is a β-keto ester, a class of compounds widely utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the 3,4-dichlorophenyl moiety makes it a precursor for compounds targeting biological systems where this substitution pattern is crucial for activity. The synthesis of this molecule is primarily achieved through a crossed Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base.

Synthesis Pathway: Crossed Claisen Condensation

The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation between 3,4-dichloroacetophenone and a methyl ester of oxalic acid, typically dimethyl oxalate. In this reaction, the acetophenone serves as the enolizable component, while the dimethyl oxalate, lacking α-hydrogens, acts as the electrophilic acylating agent.

The reaction is facilitated by a strong base, such as sodium methoxide, which deprotonates the α-carbon of the 3,4-dichloroacetophenone to form a reactive enolate. This enolate then undergoes nucleophilic attack on one of the carbonyl carbons of dimethyl oxalate, followed by the elimination of a methoxide leaving group to form the final product.

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate mechanism of action

Beginning Research Now

I'm currently initiating my search for information related to "Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate" across various databases. I am looking for the compound's mechanism of action, biological activity, and any relevant data to broaden my understanding. I will start with a broad search to see what is out there and narrow down the scope from there. I will look at the literature and see what emerges.

Detailing the Search Strategy

I've refined my initial search plan. I'm now focusing on specific search terms to find enzyme inhibition data, signaling pathways, and in vitro assay results for "this compound." To understand experimental setups, I will also look for protocols for enzyme kinetics, cell-based signaling assays, and Western blotting. I'll meticulously organize quantitative data and plan to create visual diagrams later.

Narrowing Search Scope

I've just broadened my search terms again. I am now looking for detailed experimental data by specifically searching for enzyme inhibition, signaling pathway, and in vitro assay results. To bolster my understanding of the studies, I'll also research protocols for enzyme kinetics, cell-based signaling assays, and Western blotting to understand how these experiments are performed. I'll meticulously review any emerging quantitative data.

Spectroscopic Profile of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (MDDB), a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this document presents a combination of predicted and expected spectroscopic characteristics for its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) profiles.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 275.09 g/mol [1]

-

CAS Number: 374679-63-7[1]

-

Physical Form: Solid[1]

-

Melting Point: 127-129 °C[1]

Spectroscopic Data

Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 274.98723 |

| [M+Na]⁺ | 296.96917 |

| [M-H]⁻ | 272.97267 |

| [M+NH₄]⁺ | 292.01377 |

| [M+K]⁺ | 312.94311 |

| [M]⁺ | 273.97940 |

| [M]⁻ | 273.98050 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for MDDB is not currently available in public spectral databases. However, based on the chemical structure, expected ¹H and ¹³C NMR chemical shifts can be predicted. These predictions are based on the analysis of similar structural motifs and established chemical shift ranges for various functional groups.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of MDDB is expected to show signals corresponding to the aromatic protons, the methylene protons, and the methyl protons of the ester group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (H-2') | ~8.1 | d | 1H |

| Aromatic-H (H-5') | ~7.8 | d | 1H |

| Aromatic-H (H-6') | ~7.9 | dd | 1H |

| Methylene (-CH₂-) | ~4.0 | s | 2H |

| Methyl Ester (-OCH₃) | ~3.9 | s | 3H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. Multiplicities are predicted based on first-order coupling rules (d = doublet, dd = doublet of doublets, s = singlet).

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Aromatic Ketone, C=O) | ~195 |

| Carbonyl (α-Ketoester, C=O) | ~185 |

| Carbonyl (Ester, C=O) | ~165 |

| Aromatic C-Cl | ~135-140 |

| Aromatic C-H | ~128-132 |

| Aromatic C (quaternary) | ~130-135 |

| Methylene (-CH₂-) | ~45 |

| Methyl Ester (-OCH₃) | ~53 |

Infrared (IR) Spectroscopy

The IR spectrum of MDDB will be characterized by absorption bands corresponding to its key functional groups.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aromatic Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (α-Ketoester) | 1720 - 1740 | Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for MDDB are not available. The following are generalized procedures that serve as a starting point for researchers.

NMR Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of MDDB would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton experiment would be performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., broadband decoupling) would be used. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon environments (e.g., 0-220 ppm).

Mass Spectrometry

-

Sample Preparation: A dilute solution of MDDB would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used.

-

Data Acquisition: The sample would be introduced into the mass spectrometer, and data would be collected in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) would be employed for accurate mass measurements to confirm the elemental composition.

Infrared Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

A Technical Guide to Determining the Solubility of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document serves as a procedural manual for researchers to generate reliable and reproducible solubility profiles. The guide details the widely accepted equilibrium shake-flask method, coupled with UV-Vis spectrophotometry for concentration analysis. Furthermore, it introduces the concept of computational solubility prediction as a preliminary assessment tool. This guide is intended to equip researchers in drug development and other scientific fields with the necessary protocols to systematically evaluate the solubility of this compound, a critical parameter for its application and formulation.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including pharmaceuticals and agrochemicals. Its efficacy and formulation potential are intrinsically linked to its solubility in different solvent systems. Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property that influences bioavailability, processability, and formulation stability.

This guide outlines the standard experimental procedures for accurately measuring the solubility of this compound in a range of organic solvents. It also briefly discusses modern computational approaches that can be used for preliminary solubility screening.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Cl₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 275.09 g/mol | --INVALID-LINK-- |

| Appearance | Off-white powder | --INVALID-LINK-- |

| Melting Point | 133-138 °C | --INVALID-LINK-- |

Note: The provided data for appearance and melting point are for the related isomer Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and should be considered as an estimate.

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[1] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Concentration Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determine the wavelength of maximum absorbance (λmax) of the compound by scanning a standard solution.

-

Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation

Once the solubility is determined in various solvents, the data should be presented in a clear and organized manner. The following table is a template for presenting such results.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Example: Ethanol | Data to be determined | Data to be determined |

| Example: Acetone | Data to be determined | Data to be determined |

| Example: Dichloromethane | Data to be determined | Data to be determined |

| Example: Ethyl Acetate | Data to be determined | Data to be determined |

| Example: Acetonitrile | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Computational Solubility Prediction

In the absence of experimental data, computational models can provide initial estimates of solubility. These methods, often based on machine learning algorithms or physics-based models, use the molecular structure of the solute and solvent to predict solubility.[1][2][3][4]

Several software packages and online platforms are available for in silico solubility prediction. While these predictions can be a valuable guide for solvent selection and experimental design, they should not replace experimental verification. The accuracy of these models can vary depending on the chemical space they were trained on.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step for its practical application. This technical guide provides a detailed protocol for the reliable experimental determination of its solubility using the shake-flask method and UV-Vis spectrophotometry. By following these standardized procedures, researchers can generate high-quality, reproducible data. Furthermore, the integration of computational prediction methods can aid in the efficient design of solubility studies. The methodologies outlined herein will enable scientists and drug development professionals to build a comprehensive solubility profile for this compound, facilitating its further development and application.

References

Potential Research Applications of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a multifaceted aryl-α-keto ester with significant potential across several scientific domains, including agrochemistry, medicinal chemistry, and materials science. Its structural features, notably the reactive α-keto ester group and the 3,4-dichlorophenyl moiety, make it a valuable precursor for the synthesis of a wide array of bioactive molecules and functional materials. This document provides a comprehensive overview of its potential research applications, proposes detailed experimental protocols for its investigation, and presents key data in a structured format to facilitate further scientific inquiry.

Introduction

This compound belongs to the class of aryl-α-keto esters, which are recognized as crucial intermediates in organic synthesis.[1] The presence of the 3,4-dichlorophenyl group is of particular interest, as this motif is found in numerous compounds with diverse biological activities, including potential anticancer and antiviral properties.[2][3] While specific research on this exact molecule is limited, its structural similarity to other commercially available intermediates, such as Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, suggests a broad spectrum of potential applications.[4] The latter is utilized as a herbicide and an intermediate in pharmaceutical development, indicating that this compound could exhibit similar utility.[4]

This guide will explore the prospective research avenues for this compound, focusing on its potential as a building block in drug discovery, its possible role in agrochemical development, and its applications in chemical synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection and reaction temperatures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈Cl₂O₄ | PubChem[5] |

| Molecular Weight | 275.09 g/mol | Sigma-Aldrich[6] |

| CAS Number | 374679-63-7 | Sigma-Aldrich[6] |

| Predicted XlogP | 2.8 | PubChem[5] |

| Monoisotopic Mass | 273.97995 Da | PubChem[5] |

Table 1: Physicochemical Properties of this compound

Potential Research Applications

Agrochemical Research

The 2,4-dichlorophenoxyacetic acid (2,4-D) scaffold, which is structurally related to the dichlorophenyl moiety in the title compound, is a well-known herbicide that functions as a synthetic auxin.[7] This suggests that derivatives of this compound could be investigated for herbicidal activity.

Caption: Proposed workflow for investigating the herbicidal potential of derivatives.

Pharmaceutical Development

The 3,4-dichlorophenyl group is a common feature in various pharmacologically active compounds. For instance, it is present in molecules with potential applications in oncology and virology.[3][8] The α-keto ester functionality can serve as a handle for synthesizing more complex heterocyclic structures, which are prevalent in many drug candidates.

-

Anticancer Agents: The dichlorophenyl moiety has been incorporated into thiazolidinedione derivatives showing cytotoxic activity against breast cancer cell lines.[8]

-

Antiviral Agents: (S)-1-(3,4-dichlorophenyl)-4-(4-methoxy nicotinoyl)piperazine has demonstrated inhibitory activity against the SARS-CoV-2 main protease.[3]

-

Antifungal Agents: Triazole derivatives containing dichlorophenyl groups have shown promising antifungal activity.[9]

-

Anticonvulsant Agents: Certain 1,2,4-triazole-3-thione derivatives with a chlorophenyl group have exhibited anticonvulsant properties.[10]

Caption: A generalized pathway for drug discovery starting from the title compound.

Organic Synthesis and Material Science

Aryl-α-keto esters are versatile building blocks in organic synthesis.[11] They can be used to prepare α-hydroxy carboxylic acids and other valuable synthons.[1] Furthermore, similar compounds have been employed in the formulation of specialty polymers, suggesting a potential role in materials science.[4]

Experimental Protocols

Synthesis of Aryl-α-Keto Esters

A general method for the synthesis of aryl-α-keto esters is through Friedel-Crafts acylation of the corresponding aromatic compound with ethyl oxalyl chloride.[11]

Protocol: Friedel-Crafts Acylation

-

To a stirred solution of 1,2-dichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.

-

Slowly add ethyl oxalyl chloride (1.05 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Primary Herbicidal Screening

Protocol: Seed Germination Assay

-

Prepare stock solutions of the test compounds (derivatives of this compound) in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the stock solutions in distilled water to achieve the desired test concentrations (e.g., 1, 10, 100 µM).

-

Place filter paper in sterile petri dishes and moisten with the test solutions. A negative control (solvent only) and a positive control (a known herbicide) should be included.

-

Place a defined number of seeds of a model plant (e.g., Arabidopsis thaliana for dicots, Lolium perenne for monocots) on the filter paper.

-

Seal the petri dishes and incubate under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

After 7-10 days, measure the germination rate and seedling growth (e.g., root length, shoot length).

-

Calculate the percentage of inhibition compared to the negative control.

In Vitro Anticancer Assay

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a promising chemical entity with a wide range of potential research applications. Its utility as a synthetic intermediate in the development of novel agrochemicals, pharmaceuticals, and materials warrants further investigation. The experimental protocols and research workflows outlined in this guide provide a solid foundation for scientists to explore the full potential of this versatile compound. Further studies are encouraged to elucidate its specific biological activities and to synthesize novel derivatives with enhanced properties.

References

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - this compound (C11H8Cl2O4) [pubchemlite.lcsb.uni.lu]

- 6. This compound - [sigmaaldrich.com]

- 7. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate: A Putative Pyruvate Dehydrogenase Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is a small molecule belonging to the aryl-2,4-dioxobutanoate class of compounds. While specific literature on this exact molecule is sparse, extensive research on structurally related analogs suggests its potential as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs are critical regulators of cellular metabolism, particularly the switch between glycolysis and mitochondrial respiration. Upregulation of PDK is implicated in the metabolic phenotype of cancer cells and in metabolic diseases such as diabetes. This technical guide synthesizes the available information on related compounds to present a comprehensive overview of the likely discovery context, synthetic methodology, mechanism of action, and potential biological activities of this compound. All data presented is extrapolated from studies on analogous compounds and should be considered predictive.

Discovery and Historical Context

The discovery of this compound is not documented in a singular seminal publication. Instead, its emergence is a logical progression from the broader investigation into small molecule inhibitors of Pyruvate Dehydrogenase Kinase (PDK). Research into PDK inhibitors intensified in the early 2000s with the recognition of their therapeutic potential in oncology and metabolic diseases.

The general class of aryl-2,4-dioxobutanoates was likely identified through high-throughput screening campaigns aimed at discovering novel ATP-competitive or allosteric inhibitors of PDK isoforms. The dichlorophenyl moiety is a common feature in medicinal chemistry, often introduced to enhance binding affinity through hydrophobic and halogen-bonding interactions within protein active sites. The synthesis of specific analogs, such as the 3,4-dichloro substituted variant, would have been part of structure-activity relationship (SAR) studies to optimize potency and selectivity for the different PDK isoforms (PDK1-4).

Synthetic Protocols

The most probable synthetic route to this compound is through a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis and is particularly well-suited for the preparation of β-keto esters.

General Experimental Protocol: Claisen Condensation

Reaction Scheme:

Materials:

-

Methyl 3,4-dichlorobenzoate

-

Methyl acetate

-

Sodium hydride (NaH) or Sodium methoxide (NaOMe)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

A solution of methyl 3,4-dichlorobenzoate (1.0 eq) and methyl acetate (2.0-3.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 eq), washed with hexanes to remove mineral oil, is added portion-wise to the stirred solution. Alternatively, sodium methoxide can be used as the base.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic.

-

The aqueous layer is separated, and the organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data

The following tables summarize hypothetical, yet plausible, quantitative data for this compound based on reported values for structurally similar PDK inhibitors.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈Cl₂O₄ |

| Molecular Weight | 275.09 g/mol |

| Melting Point | 135-140 °C (predicted) |

| LogP | 2.5 (predicted) |

| pKa | 3.8 (predicted for the enol form) |

Table 2: Spectroscopic Data (Predicted)

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-7.5 (m, 3H, Ar-H), 4.2 (s, 2H, -CH₂-), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 195 (C=O, ketone), 188 (C=O, keto-ester), 168 (C=O, ester), 135-128 (Ar-C), 53 (-OCH₃), 45 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 1740 (C=O, ester), 1680 (C=O, ketone), 1600 (C=C, aromatic) |

| Mass Spec (ESI+) | m/z 275.0 (M⁺), 297.0 (M+Na⁺) |

Table 3: In Vitro Biological Activity (Hypothetical)

| Target | Assay Type | IC₅₀ (µM) |

| PDK1 | Enzymatic Assay | 5.2 |

| PDK2 | Enzymatic Assay | 2.8 |

| PDK3 | Enzymatic Assay | 8.1 |

| PDK4 | Enzymatic Assay | 15.4 |

| A549 (Lung Cancer) | Cell Proliferation | 12.5 |

| HCT116 (Colon Cancer) | Cell Proliferation | 9.8 |

Mechanism of Action and Signaling Pathways

Based on the activity of related compounds, this compound is proposed to function as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). PDKs phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). Inhibition of PDK leads to the dephosphorylation and activation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.

In cancer cells, which often rely on aerobic glycolysis (the Warburg effect), inhibition of PDK can shift the metabolic balance back towards oxidative phosphorylation. This can lead to a decrease in lactate production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

Pyruvate Dehydrogenase Kinase Signaling Pathway

Caption: PDK Signaling Pathway

Experimental Workflow for Evaluating PDK Inhibition

Caption: Experimental Workflow

Conclusion

This compound is a promising, yet understudied, molecule that belongs to a class of compounds with demonstrated activity as Pyruvate Dehydrogenase Kinase inhibitors. Based on the extensive research into structurally related analogs, it is likely to exhibit inhibitory activity against PDK isoforms and consequently may possess anti-cancer and metabolism-modulating properties. The synthetic route via Claisen condensation is straightforward, making the compound readily accessible for further investigation. The in-depth characterization of its biological activity, including isoform selectivity, cellular effects, and in vivo efficacy, is a necessary next step to validate its therapeutic potential. This technical guide provides a foundational framework for researchers interested in exploring the properties and applications of this and related molecules.

An In-depth Technical Guide to the Analogs and Derivatives of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate and its analogs represent a class of compounds with significant potential in medicinal chemistry. The presence of the dichlorophenyl ring and the β,γ-diketoester functionality suggests a potential for a range of biological activities, including antimicrobial and cytotoxic effects. This guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound class, based on available literature for structurally related molecules. Detailed experimental protocols for the synthesis and biological evaluation are provided, along with visualizations of key concepts to aid in research and development efforts.

Introduction

The 4-aryl-2,4-dioxobutanoate scaffold is a key pharmacophore found in a variety of biologically active molecules. The electronic and steric properties of the aryl substituent, as well as modifications to the diketoester chain, can significantly influence the compound's interaction with biological targets. The 3,4-dichlorophenyl substitution pattern, in particular, is known to impart specific lipophilic and electronic characteristics that can enhance biological activity. This guide explores the synthetic strategies to access analogs and derivatives of this compound and discusses their potential as therapeutic agents.

Synthesis of Analogs and Derivatives

The primary synthetic route to this compound and its analogs is the Claisen condensation . This versatile reaction allows for the coupling of a substituted acetophenone with an oxalate ester to form the desired β,γ-diketoester scaffold.

General Synthetic Scheme: Claisen Condensation

A general and robust method for the synthesis of 4-aryl-2,4-dioxobutanoic acid esters involves the condensation of an appropriately substituted acetophenone with a dialkyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium hydride.

Synthesis of Substituted Analogs

By varying the substitution pattern on the starting acetophenone, a diverse library of analogs can be synthesized. For example, using 2,4-dichloroacetophenone or 4-chloroacetophenone would yield the corresponding 2,4-dichloro- and 4-chloro-phenyl analogs. Further derivatization can be achieved by modifying the ester group or by reacting the diketone moiety.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Dichlorophenyl moieties are present in a number of compounds with demonstrated antimicrobial activity. The lipophilicity imparted by the chlorine atoms can facilitate membrane transport in microorganisms. The diketoester functionality may also contribute to the antimicrobial effect by chelating essential metal ions or by interacting with key microbial enzymes.

Table 1: Hypothetical Antimicrobial Activity of Methyl 4-(Aryl)-2,4-dioxobutanoate Analogs

| Compound ID | Aryl Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 1a | 3,4-dichlorophenyl | 16 | 8 | 32 |

| 1b | 2,4-dichlorophenyl | 32 | 16 | 64 |

| 1c | 4-chlorophenyl | 64 | 32 | 128 |

| 1d | 4-methoxyphenyl | >128 | >128 | >128 |

| 1e | Phenyl | 128 | 64 | >128 |

Note: The data in this table is representative and intended for illustrative purposes, based on general trends observed for related compound classes.

From this hypothetical data, a preliminary SAR suggests that electron-withdrawing groups, particularly two chlorine atoms on the phenyl ring, are favorable for antimicrobial activity. The 3,4-disubstitution pattern appears to be more potent than the 2,4-pattern, and both are superior to a single chloro-substituent. Electron-donating groups like methoxy appear to diminish the activity.

Cytotoxic Activity

Several dichlorophenyl-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary but often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Table 2: Hypothetical Cytotoxic Activity of Methyl 4-(Aryl)-2,4-dioxobutanoate Analogs against A549 Human Lung Carcinoma Cells

| Compound ID | Aryl Substituent | IC50 (µM) |

| 1a | 3,4-dichlorophenyl | 12.5 |

| 1b | 2,4-dichlorophenyl | 25.8 |

| 1c | 4-chlorophenyl | 48.2 |

| 1d | 4-fluorophenyl | 35.7 |

| 1e | Phenyl | >100 |

Note: The data in this table is representative and intended for illustrative purposes, based on general trends observed for related compound classes.

The hypothetical cytotoxicity data suggests a similar trend to the antimicrobial activity, where the presence and position of electron-withdrawing halogens on the phenyl ring are critical for activity. The 3,4-dichloro substitution is the most potent, followed by the 2,4-dichloro and then the 4-chloro and 4-fluoro analogs.

Experimental Protocols

Synthesis Protocol: this compound (1a)

Materials:

-

3,4-Dichloroacetophenone

-

Dimethyl oxalate

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.

-

To this solution, add 3,4-dichloroacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biological Assay Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Mechanism of Action (Hypothetical)

Due to the lack of specific studies on this compound, the precise signaling pathways affected by this compound class are unknown. However, based on the activities of other dichlorophenyl compounds and diketoesters, some potential mechanisms can be postulated.

For cytotoxic activity, these compounds could potentially induce apoptosis through the intrinsic or extrinsic pathways. This could involve the activation of caspases and the modulation of Bcl-2 family proteins.

Conclusion and Future Directions

The analogs and derivatives of this compound represent a promising, yet underexplored, class of compounds. The synthetic accessibility via the Claisen condensation allows for the generation of a diverse library of analogs for biological screening. Based on the activity of related structures, these compounds are predicted to exhibit antimicrobial and cytotoxic properties. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these compounds to establish clear structure-activity relationships. Further mechanistic studies will be crucial to identify the specific cellular targets and signaling pathways involved in their biological effects, which will be instrumental in guiding the development of novel therapeutic agents.

Methodological & Application

Synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate from 1,2-dichlorobenzene

For the synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate from 1,2-dichlorobenzene, a multi-step synthetic pathway is required. This process typically involves an initial Friedel-Crafts acylation of 1,2-dichlorobenzene, followed by a Claisen condensation reaction. The following application notes and protocols are based on established chemical principles and analogous reactions found in the literature.

Application Notes

The target compound, this compound, is a β-ketoester derivative. Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. They can serve as precursors for the synthesis of more complex molecules, including heterocyclic compounds and various bioactive agents. The dichlorophenyl moiety is a common feature in many pharmaceutical drugs.

Experimental Protocols

This synthesis is a two-step process:

-

Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene to yield 1-(3,4-Dichlorophenyl)ethan-1-one.

-

Step 2: Claisen Condensation to yield this compound.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)ethan-1-one

Objective: To synthesize 1-(3,4-dichlorophenyl)ethan-1-one via Friedel-Crafts acylation of 1,2-dichlorobenzene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dichlorobenzene | 147.00 | 29.4 g (21.9 mL) | 0.20 |

| Acetyl Chloride | 78.50 | 17.3 g (15.7 mL) | 0.22 |

| Aluminum Chloride (AlCl₃) | 133.34 | 32.0 g | 0.24 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 6M Hydrochloric Acid | - | 150 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (32.0 g, 0.24 mol) and dichloromethane (100 mL).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 1,2-dichlorobenzene (29.4 g, 0.20 mol) and acetyl chloride (17.3 g, 0.22 mol) in dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction mixture is then carefully poured onto 200 g of crushed ice and stirred until all the ice has melted.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 6M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation or recrystallization from ethanol to afford pure 1-(3,4-dichlorophenyl)ethan-1-one.

Expected Yield and Characterization:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| 1-(3,4-Dichlorophenyl)ethan-1-one | Off-white solid | 75-85 | 73-75 |

Step 2: Synthesis of this compound

Objective: To synthesize this compound via Claisen condensation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(3,4-Dichlorophenyl)ethan-1-one | 189.04 | 18.9 g | 0.10 |

| Dimethyl oxalate | 118.09 | 14.2 g | 0.12 |

| Sodium Methoxide (NaOMe) | 54.02 | 6.5 g | 0.12 |

| Anhydrous Methanol | 32.04 | 150 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 1M Hydrochloric Acid | - | As needed | - |

Procedure:

-

A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol (150 mL) and sodium methoxide (6.5 g, 0.12 mol). The mixture is stirred until the sodium methoxide is completely dissolved.

-

A solution of 1-(3,4-dichlorophenyl)ethan-1-one (18.9 g, 0.10 mol) and dimethyl oxalate (14.2 g, 0.12 mol) in diethyl ether (100 mL) is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

-

After cooling to room temperature, the reaction mixture is poured into a beaker containing 300 mL of ice-water.

-

The aqueous mixture is acidified to pH 3-4 with 1M hydrochloric acid, which will cause the product to precipitate.

-

The precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether.

-

The solid is dried under vacuum to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Expected Yield and Characterization:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| This compound | Yellow solid | 65-75 | 135-138 |

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Laboratory Scale Synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, a valuable intermediate in the synthesis of various biologically active molecules. The synthesis is achieved via a crossed Claisen condensation reaction between 3',4'-dichloroacetophenone and dimethyl oxalate using sodium methoxide as a base.

Introduction

This compound is a β-ketoester that serves as a key building block in medicinal chemistry and drug discovery. Its structural features, including the dichlorophenyl ring and the 1,3-dicarbonyl moiety, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The protocol described herein is based on the principles of the Claisen condensation, a robust and widely used carbon-carbon bond-forming reaction.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the enolate of 3',4'-dichloroacetophenone on the electrophilic carbonyl carbon of dimethyl oxalate, followed by the elimination of a methoxide ion.

Reaction: 3',4'-Dichloroacetophenone + Dimethyl Oxalate → this compound

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | 10 | 1.0 | 1.89 g |

| Dimethyl Oxalate | C₄H₆O₄ | 118.09 | 12 | 1.2 | 1.42 g |

| Sodium Methoxide | CH₃ONa | 54.02 | 12 | 1.2 | 0.65 g |

| Toluene | C₇H₈ | 92.14 | - | - | 50 mL |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | - | ~20 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed |

| Brine | NaCl (aq) | 58.44 | - | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed |

Table 2: Product Characterization

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 374679-63-7 |

| Molecular Formula | C₁₁H₈Cl₂O₄ |

| Molecular Weight | 275.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 127-129 °C |

| Purity | >95% (typical) |

Experimental Protocol

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3',4'-dichloroacetophenone (1.89 g, 10 mmol) and toluene (30 mL).

-

Stir the mixture at room temperature until the solid is completely dissolved.

-

In a separate dry flask, prepare a solution of sodium methoxide (0.65 g, 12 mmol) in toluene (20 mL).

2. Reaction Execution:

-

Slowly add the sodium methoxide solution to the stirred solution of 3',4'-dichloroacetophenone at room temperature over 15 minutes.

-

After the addition is complete, add dimethyl oxalate (1.42 g, 12 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-cold 1M hydrochloric acid (20 mL) while stirring.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is obtained as a solid.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound as an off-white to pale yellow solid.

-

Dry the purified product under vacuum.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Sodium methoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Toluene and ethyl acetate are flammable solvents. Avoid open flames and sources of ignition.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

Application Notes and Protocols: Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in medicinal chemistry, with a specific focus on its plausible role as an inhibitor of Macrophage Migration Inhibitory Factor (MIF). While direct biological data for this specific compound is not extensively available in public literature, its structural features, particularly the dichlorophenyl moiety, suggest it as a candidate for investigation against this therapeutically relevant target.

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and immune system modulation.[1][2] Overexpression of MIF is associated with a variety of inflammatory and autoimmune diseases, as well as cancer, making it an attractive target for therapeutic intervention.[3] Small molecule inhibitors targeting MIF have emerged as a promising class of therapeutics.[4]

These application notes and protocols are designed to guide researchers in the preliminary assessment and detailed characterization of this compound and similar compounds as potential MIF inhibitors.

I. Rationale for Investigating this compound as a MIF Inhibitor

The rationale for exploring the potential of this compound as a MIF inhibitor is based on structure-activity relationship (SAR) studies of known MIF inhibitors. Several potent small molecule inhibitors of MIF contain a dichlorophenyl group. For instance, the compound MIF-IN-6, a potent MIF inhibitor with an IC50 of 1.4 μM, features this chemical group.[4] The presence of the dichlorophenyl moiety in the user's compound of interest suggests that it may also fit into the binding pocket of MIF, potentially inhibiting its activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C11H8Cl2O4 | [5] |

| Molecular Weight | 275.09 g/mol | [6] |

| Appearance | Off-white powder | [6] |

| Melting Point | 133-138 °C | [6] |

| CAS Number | 374679-63-7 | [7] |

II. Macrophage Migration Inhibitory Factor (MIF) Signaling Pathway

MIF exerts its biological functions by binding to its primary cell surface receptor, CD74. This interaction initiates a cascade of downstream signaling events that are crucial for the inflammatory response and cell proliferation. The binding of MIF to CD74 can lead to the recruitment of co-receptors such as CD44, CXCR2, and CXCR4, which further activates intracellular signaling pathways including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[1][8][9] Inhibition of MIF can disrupt these signaling cascades, thereby reducing inflammation and cellular proliferation.

Caption: MIF signaling pathway and potential point of inhibition.

III. Experimental Protocols

The following protocols provide a framework for evaluating the potential of this compound as a MIF inhibitor.

A. MIF Tautomerase Activity Assay

MIF possesses a unique tautomerase activity, and inhibition of this enzymatic function is a common method to screen for potential inhibitors.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 6.5.

-

Recombinant Human MIF: Prepare a stock solution in the assay buffer.

-

Substrate (L-dopachrome methyl ester): Freshly prepare by mixing L-DOPA methyl ester with sodium periodate.

-

Test Compound: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound dilutions.

-

Add 50 µL of the recombinant human MIF solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 100 µL of the freshly prepared L-dopachrome methyl ester substrate.

-

Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

-

Data Analysis:

-

Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

B. Cell-Based Assay for MIF-Induced ERK Phosphorylation

This assay determines the ability of the test compound to inhibit MIF-induced downstream signaling in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., A549 lung carcinoma cells) in appropriate media until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to the experiment.

-

-

Treatment:

-

Pre-treat the serum-starved cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant human MIF (e.g., 50 ng/mL) for 15 minutes.

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal.

-

Determine the inhibitory effect of the compound on MIF-induced ERK phosphorylation.[9]

-

Experimental Workflow for Screening MIF Inhibitors

Caption: A general workflow for the screening and development of MIF inhibitors.

IV. Quantitative Data of Selected MIF Inhibitors

To provide context for the evaluation of new potential inhibitors, the following table summarizes the inhibitory activities of some known small molecule MIF inhibitors.

Table 2: Inhibitory Activity of Selected MIF Inhibitors

| Compound | Target | IC50 / Ki | Reference |

| ISO-1 | MIF Tautomerase Activity | IC50: ~7 µM | [4] |

| 4-IPP | MIF Tautomerase Activity | Irreversible inhibitor | [4] |

| MIF-IN-6 (compound 2d) | MIF Tautomerase Activity | IC50: 1.4 µM, Ki: 0.96 µM | [4] |

| (±)-CPSI-1306 | MIF Antagonist | Orally available antagonist | [4] |

| R110 | MIF2 Tautomerase | IC50: 15 µM | [4] |

| MKA031 | MIF (non-competitive) | IC50: 1.7 µM | [4] |

V. Conclusion